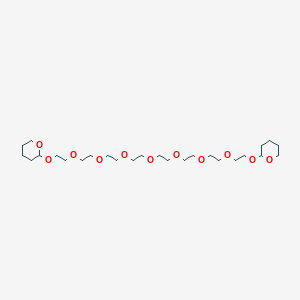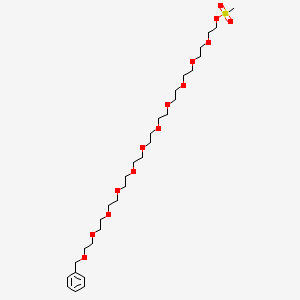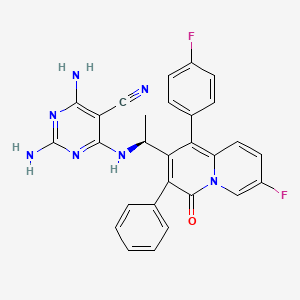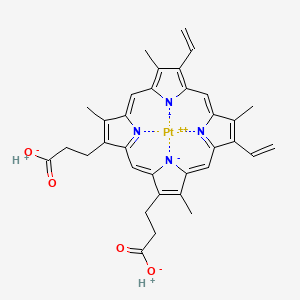
m-PEG7-Silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methoxy-polyethylene glycol-silane, commonly known as m-PEG7-Silane, is a compound that combines the properties of polyethylene glycol and silane. This hybrid molecule exhibits both hydrophilic and hydrophobic characteristics, making it versatile for various applications. It is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methoxy-polyethylene glycol-silane typically involves the reaction of polyethylene glycol with a silane compoundThis reaction is usually carried out in the presence of a catalyst and under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of methoxy-polyethylene glycol-silane is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of high-purity reagents and advanced purification techniques further enhances the efficiency of the production process .
化学反応の分析
Types of Reactions
Methoxy-polyethylene glycol-silane undergoes various chemical reactions, including:
Nucleophilic Substitution: The silane group can react with nucleophiles, leading to the formation of new bonds.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: The silane group can hydrolyze in the presence of water, forming silanols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides and amines, typically under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled temperature and pH.
Hydrolysis: This reaction occurs readily in aqueous solutions, often catalyzed by acids or bases.
Major Products Formed
Nucleophilic Substitution: Produces substituted silanes.
Oxidation and Reduction: Results in oxidized or reduced forms of the compound.
Hydrolysis: Forms silanols and polyethylene glycol derivatives.
科学的研究の応用
Methoxy-polyethylene glycol-silane has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.
Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of hydrophobic drugs.
Industry: Applied in the production of coatings and adhesives, providing improved adhesion and durability.
作用機序
Methoxy-polyethylene glycol-silane exerts its effects through the following mechanisms:
類似化合物との比較
Methoxy-polyethylene glycol-silane is unique due to its combination of polyethylene glycol and silane properties. Similar compounds include:
Methoxy-polyethylene glycol-thiol: Contains a thiol group instead of a silane group, used for thiol-ene reactions.
Methoxy-polyethylene glycol-amine: Contains an amine group, used for amide bond formation.
Methoxy-polyethylene glycol-carboxyl: Contains a carboxyl group, used for esterification reactions.
Compared to these compounds, methoxy-polyethylene glycol-silane offers unique advantages in surface modification and protein degradation applications due to its silane functionality .
特性
分子式 |
C25H53NO11Si |
|---|---|
分子量 |
571.8 g/mol |
IUPAC名 |
3-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-(3-triethoxysilylpropyl)propanamide |
InChI |
InChI=1S/C25H53NO11Si/c1-5-35-38(36-6-2,37-7-3)24-8-10-26-25(27)9-11-29-14-15-31-18-19-33-22-23-34-21-20-32-17-16-30-13-12-28-4/h5-24H2,1-4H3,(H,26,27) |
InChIキー |
QGBDZGKWKPTKBJ-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](CCCNC(=O)CCOCCOCCOCCOCCOCCOCCOC)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1R,3S)-5-[(2E)-2-[(1R,7aR)-1-[(2R)-5-cyclopropyl-5-hydroxypentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11930945.png)
![Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-](/img/structure/B11930951.png)




![4-[[1-[3-[[(12aS)-8-methoxy-6-oxo-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-N-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]anilino]-2-methyl-1-oxopropan-2-yl]disulfanyl]-1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxobutane-2-sulfonic acid](/img/structure/B11930966.png)


![3-[[3,4-dioxo-2-[1-(4-propan-2-ylfuran-2-yl)propylamino]cyclobuten-1-yl]amino]-2-hydroxy-N,N-dimethylbenzamide](/img/structure/B11930979.png)


